molecular formula C15H8Cl2F3N5O B3035108 4-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}benzenecarboxamide CAS No. 303144-57-2

4-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}benzenecarboxamide

Cat. No.: B3035108
CAS No.: 303144-57-2
M. Wt: 402.2 g/mol
InChI Key: MFJAPEFVDGTSAG-UHFFFAOYSA-N
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Description

This compound is also known as Fluazinam . It is a protective broad-spectrum fungicide with a low aqueous solubility and a low volatility . It can be persistent in soil systems but tends not to be persistent in water .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been discussed in various studies . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .


Molecular Structure Analysis

The molecular formula of this compound is C13H4Cl2F6N4O4 . Its relative molecular mass is 465.1 .


Chemical Reactions Analysis

The compound is part of a group of pesticides that have been developed with the basic objective of promoting the manufacture, distribution, and use of pesticides that meet basic quality requirements . The compound is also part of a group of FDA-approved drugs that contain the trifluoromethyl (TFM, -CF3) group .


Physical and Chemical Properties Analysis

The compound is light yellow crystals with a density of 1.739 g/cm3 at 23 °C . It has a melting point of 169.7-171.0 °C and a vapour pressure of 9.9 × 10-7 mPa at 40 °C . Its solubility in water is 2.9 mg/kg at 25 °C .

Scientific Research Applications

  • Fungicide Properties : This compound, also known as fluazinam, exhibits fungicidal properties. Its crystal structure features a dihedral angle between the pyridine and benzene ring planes, forming dimers that are linked into chains and further into a three-dimensional network through hydrogen bonds and other interactions (Jeon, Kim, Lee, & Kim, 2013).

  • Antioxidant Activities : Derivatives of this compound have been synthesized and screened for antioxidant and antiradical activities. These studies have led to the creation of new compounds with potential antioxidant properties (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).

  • Antitumor Activity : Certain derivatives of this compound have been synthesized and their crystal structures determined. Some of these derivatives have shown distinct inhibitory capacities against cancer cell lines (Ji et al., 2018).

  • Antimicrobial Properties : Some derivatives of this compound have been synthesized and characterized, with their antibacterial and antifungal activities screened. This research contributes to the development of potential antimicrobial agents (Patel & Patel, 2015).

  • Kinase Inhibition for Cancer Therapy : Novel derivatives containing this compound have been developed as RET kinase inhibitors, showing promise in cancer therapy. Some of these compounds have demonstrated significant potency in kinase assays and have inhibited cancer cell proliferation (Han et al., 2016).

Mechanism of Action

The mode of action of this compound involves it being an extremely potent uncoupler of oxidative phosphorylation in mitochondria and also having high reactivity with thiols .

Safety and Hazards

The compound is highly toxic and may be fatal if inhaled, swallowed, or absorbed through skin . Contact with molten substance may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .

Future Directions

The development of trifluoromethyl group-containing drugs is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

4-chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2F3N5O/c16-10-3-1-8(2-4-10)13(26)23-14-22-7-25(24-14)12-11(17)5-9(6-21-12)15(18,19)20/h1-7H,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJAPEFVDGTSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}benzenecarboxamide
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4-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}benzenecarboxamide
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4-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}benzenecarboxamide
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4-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}benzenecarboxamide
Reactant of Route 5
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4-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}benzenecarboxamide
Reactant of Route 6
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4-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}benzenecarboxamide

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